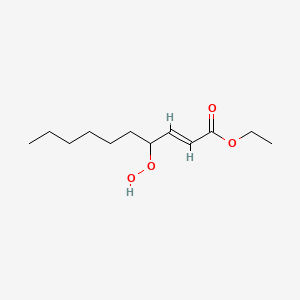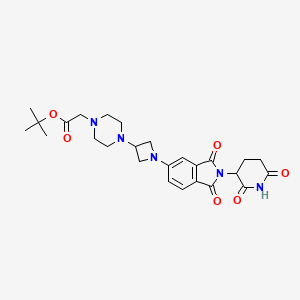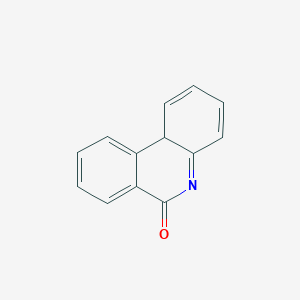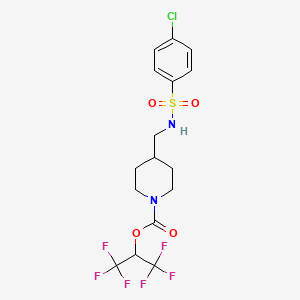
Magl-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magl-IN-12 is a selective and competitive inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. This compound has shown significant potential in various scientific research fields due to its ability to modulate the endocannabinoid system, which plays a crucial role in numerous physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-12 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure through a series of reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions and selective hydrogenation steps are common in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity. The process also involves stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
Magl-IN-12 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and aryl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce a range of analogs with different biological activities .
科学研究应用
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on the endocannabinoid system.
Biology: Investigated for its role in modulating cellular signaling pathways and its impact on physiological processes such as inflammation and pain.
Medicine: Explored as a potential therapeutic agent for conditions such as neurodegenerative diseases, cancer, and metabolic disorders due to its ability to regulate endocannabinoid levels.
作用机制
Magl-IN-12 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which can activate cannabinoid receptors and modulate various physiological processes. The molecular targets of this compound include the active site of monoacylglycerol lipase, where it forms a covalent bond with the enzyme, leading to irreversible inhibition .
相似化合物的比较
Similar Compounds
JZL184: Another selective inhibitor of monoacylglycerol lipase, known for its high potency and selectivity.
SAR127303: A competitive inhibitor of monoacylglycerol lipase with similar pharmacological properties to Magl-IN-12.
Uniqueness of this compound
This compound is unique due to its high selectivity and competitive inhibition of monoacylglycerol lipase. Unlike some other inhibitors, this compound forms a covalent bond with the enzyme, leading to irreversible inhibition. This property makes it a valuable tool for studying the long-term effects of monoacylglycerol lipase inhibition and its impact on the endocannabinoid system .
属性
分子式 |
C16H17ClF6N2O4S |
|---|---|
分子量 |
482.8 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2 |
InChI 键 |
RLYMQNQYCHGICP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


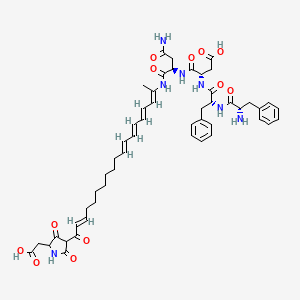
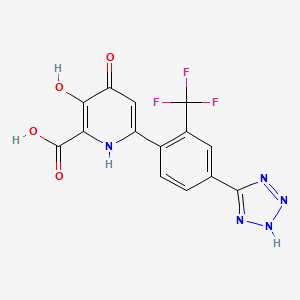

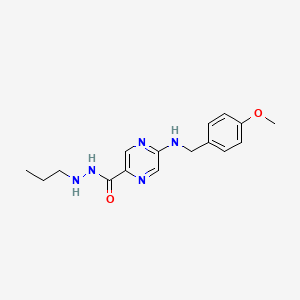
![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

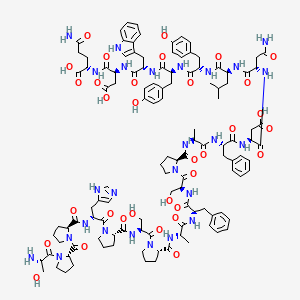
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
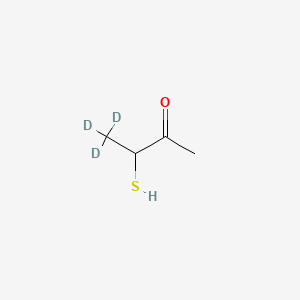
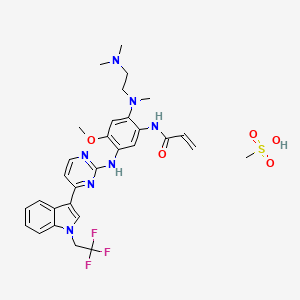
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
